molecular formula C16H23N3O3S B2540973 [4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415563-91-4

[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone

Cat. No. B2540973
CAS RN: 2415563-91-4
M. Wt: 337.44
InChI Key: XZIJEABJCNSHIZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, an oxazole ring, a morpholine ring, and a thiomorpholine ring. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The compound’s structure includes a cyclopropyl group, which is a three-membered ring, and two heterocyclic rings (oxazole and morpholine). These rings could potentially influence the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring, which is a polar heterocycle and can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could contribute to its solubility in polar solvents .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and reactivity. Compounds with similar structures can pose hazards due to their reactivity or potential biological activity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to explore its biological activity given the presence of the oxazole and morpholine rings .

properties

IUPAC Name

[4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c20-16(19-4-7-23-8-5-19)15-11-18(3-6-21-15)10-13-9-14(22-17-13)12-1-2-12/h9,12,15H,1-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIJEABJCNSHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCOC(C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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